REACTION_CXSMILES
|
C([O:5][C:6](=[O:33])[C:7]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:18][CH2:17][N:16]([CH3:19])[CH2:15][CH2:14]2)=[CH:9][C:8]=1[N:20]([CH:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1)[C:21](=[O:26])[C:22]([F:25])([F:24])[F:23])(C)(C)C.[F:34][C:35]([F:40])([F:39])[C:36]([OH:38])=[O:37]>ClCCl>[F:34][C:35]([F:40])([F:39])[C:36]([OH:38])=[O:37].[CH3:19][N:16]1[CH2:15][CH2:14][N:13]([C:10]2[CH:11]=[CH:12][C:7]([C:6]([OH:33])=[O:5])=[C:8]([N:20]([CH:27]3[CH2:28][CH2:29][O:30][CH2:31][CH2:32]3)[C:21](=[O:26])[C:22]([F:24])([F:25])[F:23])[CH:9]=2)[CH2:18][CH2:17]1 |f:3.4|
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C1=C(C=C(C=C1)N1CCN(CC1)C)N(C(C(F)(F)F)=O)C1CCOCC1)=O
|
Name
|
|
Quantity
|
48.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
195 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were then evaporated
|
Type
|
CUSTOM
|
Details
|
evaporated again
|
Type
|
CUSTOM
|
Details
|
the solid was triturated with diethylether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in oven at 40° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(F)F.CN1CCN(CC1)C1=CC(=C(C(=O)O)C=C1)N(C(C(F)(F)F)=O)C1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |